

Methyl p-Coumarate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Methyl p-coumarate	
Cat. No.:	B8817706	Get Quote

CAS Number: 3943-97-3; 19367-38-5 (trans-isomer)

Synonyms: Methyl 4-hydroxycinnamate, Methyl p-hydroxycinnamate, 4-Hydroxycinnamic acid methyl ester, p-Coumaric acid methyl ester, (E)-Methyl 3-(4-hydroxyphenyl)acrylate.[1]

This technical guide provides an in-depth overview of **methyl p-coumarate**, a naturally occurring phenolic compound. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of its mechanisms of action.

Chemical and Physical Properties

Methyl p-coumarate is the methyl ester of p-coumaric acid. Its fundamental properties are summarized below.



Property	Value	Reference
Molecular Formula	С10Н10О3	[1]
Molecular Weight	178.18 g/mol	[1]
Appearance	White to light yellow crystalline solid	
Melting Point	138-141 °C	
Solubility	Soluble in DMSO, methanol, and ethanol	_

Biological Activities and Quantitative Data

Methyl p-coumarate exhibits a range of biological activities, including anti-inflammatory, melanin-inhibiting, and antifungal properties.

Anti-inflammatory Activity

Methyl p-coumarate has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Assay	Cell Line	Treatment	Result	Reference
Cytokine Secretion (IL-6)	A549	100 μM Methyl p-coumarate + PMA	Significant reduction in IL-6 secretion	
Cytokine Secretion (TNF- α)	RAW 264.7	Methyl p- coumarate + LPS	Dose-dependent inhibition of TNF-α	

Melanin Inhibition

Methyl p-coumarate acts as an inhibitor of melanin synthesis, primarily through the inhibition of tyrosinase.



Assay	System	IC50 Value	Reference
Tyrosinase Inhibition	Mushroom Tyrosinase	Variable, dependent on substrate	
Melanin Production	B16F10 melanoma cells	Effective inhibition at non-cytotoxic concentrations	-

Antifungal Activity

The compound has demonstrated efficacy against various fungal strains.

Fungal Strain	MIC Value	Reference
Candida albicans	16 - >64 μg/mL	[2]
Aspergillus niger	Not specified	

Experimental Protocols Melanin Content Assay in B16F10 Melanoma Cells

This protocol outlines the procedure to quantify the melanin content in B16F10 cells treated with **methyl p-coumarate**.

- · Cell Culture and Treatment:
 - Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM)
 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C
 in a 5% CO₂ humidified atmosphere.
 - Seed the cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
 - Treat the cells with various concentrations of methyl p-coumarate (e.g., 10, 50, 100 μM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., kojic acid).



- · Cell Lysis and Melanin Solubilization:
 - After incubation, wash the cells twice with phosphate-buffered saline (PBS).
 - Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.
 - Incubate the plates at 80°C for 1 hour to solubilize the melanin.
- Quantification:
 - Transfer the lysates to a 96-well plate.
 - Measure the absorbance at 405 nm using a microplate reader.
 - Determine the protein concentration of the lysates using a BCA protein assay kit to normalize the melanin content to the total protein.
 - Calculate the melanin content as a percentage of the control.

Western Blot for NF-kB Activation in A549 Cells

This protocol describes the detection of NF-κB (p65) activation in A549 human lung carcinoma cells.

- Cell Culture and Treatment:
 - Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillinstreptomycin.
 - Seed the cells and grow to 80-90% confluency.
 - Pre-treat the cells with methyl p-coumarate for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specified time (e.g., 30 minutes).
- Protein Extraction:
 - Wash the cells with ice-cold PBS.



- Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (20-30 μg) on a 10% SDS-PAGE gel.
 - Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against the phosphorylated form of the NF-κB p65 subunit overnight at 4°C. Use an antibody for total p65 and a housekeeping protein (e.g., β-actin or GAPDH) as controls.
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antifungal Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **methyl p-coumarate** against Candida albicans.

- Inoculum Preparation:
 - Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
 - Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

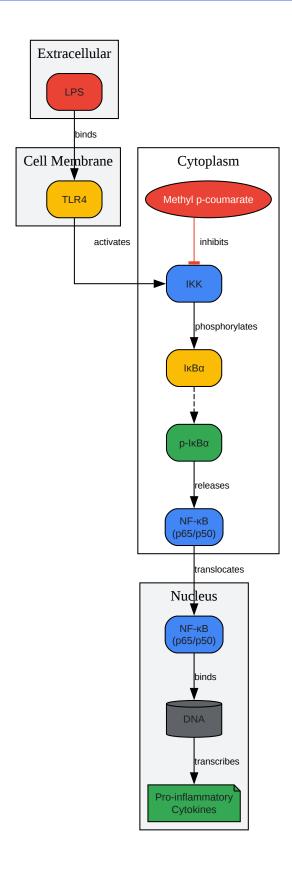


- Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
- · Microdilution Plate Preparation:
 - Perform serial two-fold dilutions of methyl p-coumarate in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.25 to 128 μg/mL.
 - Include a drug-free well (growth control) and an uninoculated well (sterility control).
- Inoculation and Incubation:
 - Add the prepared fungal inoculum to each well.
 - Incubate the plate at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

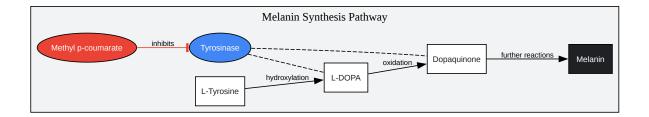
Signaling Pathways and Mechanisms of Action Anti-inflammatory Signaling Pathway

Methyl p-coumarate mitigates inflammation primarily by inhibiting the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of proinflammatory genes. **Methyl p-coumarate** can inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and activation.









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References

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